molecular formula C25H38N2O6 B13398147 (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine

Cat. No.: B13398147
M. Wt: 462.6 g/mol
InChI Key: JODDUFBZPMVOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a methoxy group, and a cyclohexylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the methoxy group through methylation. The cyclohexylamine moiety is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets. The benzyloxycarbonyl group can inhibit enzymes by binding to their active sites, while the methoxy group can participate in hydrogen bonding and other interactions. The cyclohexylamine moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-{[(benzyloxy)carbonyl]amino}-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxopentanoic acid: Similar structure but with an additional carbon in the chain.

Uniqueness

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. The presence of the cyclohexylamine moiety distinguishes it from other similar compounds, potentially enhancing its effectiveness in certain applications.

Properties

Molecular Formula

C25H38N2O6

Molecular Weight

462.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2

InChI Key

JODDUFBZPMVOHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.